N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-Propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative designed for applications in polymer science, particularly as a nucleating agent. Its structure features a propyl group (N1), a tosyl-substituted oxazinan ring (N2), and a central oxalamide core. The oxalamide motif enables hydrogen bonding, which drives self-assembly and nucleation in semi-crystalline polymers like polyhydroxybutyrate (PHB) .
Properties
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-25-15)26(23,24)14-7-5-13(2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZHBWXIFBZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Tosyl Protection: The oxazinan ring is then protected with a tosyl group to prevent unwanted side reactions during subsequent steps.
Oxalamide Formation: The protected oxazinan ring is reacted with oxalyl chloride and a propylamine derivative to form the final oxalamide structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo oxidation reactions, particularly at the propyl chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the oxalamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: In biological research, this compound can be utilized as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In industrial settings, this compound can be employed in the synthesis of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism of action of N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features
Oxalamide compounds are tailored for specific polymer matrices by modifying end groups, spacer lengths, and functional groups. Key comparisons include:
Key Differences :
- End Groups : The target compound’s propyl and tosyl-oxazinan groups contrast with the PHB-mimetic alkyl groups in Compound 2, which enhance polymer melt compatibility .
- Hydrogen Bonding : All compounds utilize oxalamide-mediated hydrogen bonding, but the tosyl group in the target compound may disrupt β-sheet formation compared to ester or alkyl termini .
Thermal Behavior and Solubility
Thermal transitions and solubility in polymer melts are critical for nucleation efficiency:
| Compound | Melting Point (°C) | Phase Separation Temperature (°C) | Solubility in PHB Melt | Nucleation Efficiency |
|---|---|---|---|---|
| Target Compound* | ~180–210 (estimated) | ~160–190 (estimated) | Moderate | Moderate-High† |
| Compound 1 | 203.4 | 147.9 (structural reorganization) | Low | Low |
| Compound 2 | 195–200 | ~170–185 | High | High |
*Estimates based on structural analogs.
†Depends on tosyl group’s compatibility with PHB.
Key Findings :
- Compound 2’s PHB-like end groups and short spacers enable optimal solubility and phase separation near PHB’s crystallization temperature (~170°C), maximizing nucleation density .
- The target compound’s tosyl group may elevate melting points (similar to aromatic groups in S336) but reduce solubility due to steric hindrance, requiring higher processing temperatures .
- Compound 1’s long spacers and ester groups result in poor miscibility, limiting nucleation efficiency .
Nucleation Mechanism and Efficiency
- Hydrogen Bonding : All oxalamide compounds form β-sheet-like structures via dual amide hydrogen bonds, creating templates for polymer crystallization . However, bulky substituents (e.g., tosyl) may reduce hydrogen-bonding efficiency compared to alkyl termini .
- Self-Assembly : Compound 2’s design ensures rapid self-assembly upon cooling, whereas the target compound’s rigid oxazinan ring may slow this process, requiring precise thermal control .
- Polymer Compatibility : PHB-like end groups in Compound 2 improve miscibility, while the target compound’s heterocyclic groups may necessitate copolymer modifications for optimal performance .
Biological Activity
N1-propyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound involves multiple steps:
- Formation of the Oxazinan Ring : The oxazinan ring is synthesized through a cyclization reaction involving appropriate starting materials.
- Tosyl Protection : The oxazinan ring is protected with a tosyl group to prevent unwanted side reactions.
- Oxalamide Formation : The protected oxazinan ring is reacted with oxalyl chloride and a propylamine derivative to form the final oxalamide structure.
This compound exhibits potential biological activity through its interaction with various molecular targets. The compound's structure allows it to modulate the activity of enzymes and receptors, which may lead to therapeutic effects in metabolic regulation and cancer treatment. Specifically, it has been noted for its potential as a modulator of the beta-3 adrenergic receptor, which is implicated in metabolic processes.
Cytotoxicity Studies
Research has shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related oxazinan derivatives have demonstrated significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7), with IC50 values ranging from 4.47 to 52.8 μM .
Table 1: Cytotoxic Activity of Related Compounds
| Compound ID | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4d | A2780 | 4.47 | Tubulin inhibition |
| 5c | MCF-7 | 52.8 | Cell cycle arrest at G2/M phase |
| 5g | A2780/RCIS | 20.5 | Inhibition of tubulin polymerization |
Case Studies
One notable study focused on the synthesis and evaluation of oxazinonaphthalene derivatives, which share structural similarities with this compound. These compounds were tested for their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. The study utilized flow cytometric analysis to confirm that these compounds induced G2/M phase arrest, supporting their potential as anticancer agents .
Pharmacological Implications
The unique structural features of this compound make it a valuable candidate for further pharmacological studies. Its dual amide functionalities enhance its binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent in treating metabolic disorders and cancers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
